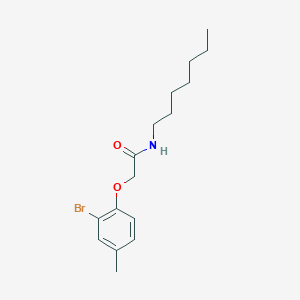![molecular formula C22H26N2O4 B322590 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322590.png)
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-amino-cyclohexanol to form the intermediate 4-methoxy-N-(2-hydroxycyclohexyl)benzamide.
Methoxylation: The intermediate is further reacted with methoxybenzoyl chloride to introduce the second methoxybenzoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide functionalities can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of cyclohexyl and methoxybenzoyl groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-17-11-7-15(8-12-17)21(25)23-19-5-3-4-6-20(19)24-22(26)16-9-13-18(28-2)14-10-16/h7-14,19-20H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
OWAJCEHJZKADDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(9-{4-[(2-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322509.png)
![N-(4-{9-[4-(benzoylamino)phenyl]-9H-fluoren-9-yl}phenyl)benzamide](/img/structure/B322511.png)
![3-methyl-N-[4-(9-{4-[(3-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322512.png)
![9,9-Bis[4-[(2-thienylmethylene)amino]phenyl]-9H-fluorene](/img/structure/B322515.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322520.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)
